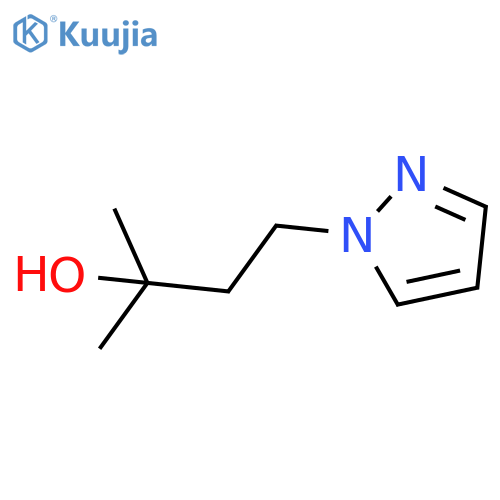

Cas no 1525587-48-7 (2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol)

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-1-propanol, α,α-dimethyl-

- 2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol

- SCHEMBL21996409

- AKOS017914567

- CS-0278193

- 1525587-48-7

- EN300-1868063

-

- インチ: 1S/C8H14N2O/c1-8(2,11)4-7-10-6-3-5-9-10/h3,5-6,11H,4,7H2,1-2H3

- InChIKey: GQWSFZJGFXPZHZ-UHFFFAOYSA-N

- ほほえんだ: N1(CCC(C)(C)O)C=CC=N1

計算された属性

- せいみつぶんしりょう: 154.110613074g/mol

- どういたいしつりょう: 154.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 38Ų

じっけんとくせい

- 密度みつど: 1.03±0.1 g/cm3(Predicted)

- ふってん: 267.9±23.0 °C(Predicted)

- 酸性度係数(pKa): 15.01±0.29(Predicted)

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1868063-0.1g |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol |

1525587-48-7 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1868063-1.0g |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol |

1525587-48-7 | 1g |

$785.0 | 2023-06-02 | ||

| Enamine | EN300-1868063-2.5g |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol |

1525587-48-7 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1868063-5g |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol |

1525587-48-7 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1868063-0.25g |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol |

1525587-48-7 | 0.25g |

$513.0 | 2023-09-18 | ||

| Enamine | EN300-1868063-10.0g |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol |

1525587-48-7 | 10g |

$3376.0 | 2023-06-02 | ||

| Enamine | EN300-1868063-0.05g |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol |

1525587-48-7 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1868063-10g |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol |

1525587-48-7 | 10g |

$2393.0 | 2023-09-18 | ||

| Enamine | EN300-1868063-1g |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol |

1525587-48-7 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1868063-5.0g |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol |

1525587-48-7 | 5g |

$2277.0 | 2023-06-02 |

2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

2-methyl-4-(1H-pyrazol-1-yl)butan-2-olに関する追加情報

2-Methyl-4-(1H-Pyrazol-1-Yl)Butan-2-Ol: A Comprehensive Overview

The compound 2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol (CAS No. 1525587-48-7) is a fascinating organic molecule with a unique structure and diverse applications. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential for further functionalization. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the application of this compound.

Chemical Structure and Properties

2-Methyl-4-(1H-pyrazol-1-yl)butan-2-ol features a pyrazole ring fused with a butanol moiety, creating a molecule with both aromatic and hydroxyl functionalities. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, contributes to the compound's aromatic stability and reactivity. The hydroxyl group (-OH) attached to the butanol chain introduces polar characteristics, enhancing solubility in polar solvents and facilitating further chemical modifications.

Recent studies have highlighted the importance of the pyrazole ring in modulating the electronic properties of the molecule. Researchers have demonstrated that the presence of electron-donating or withdrawing groups on the pyrazole ring can significantly influence the compound's reactivity in various chemical reactions. For instance, in a 2023 study published in *Journal of Organic Chemistry*, scientists explored the role of substituents on the pyrazole ring in enhancing the molecule's ability to act as a catalyst in asymmetric synthesis.

Synthesis Methods

The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)butan-2-oL involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by its coupling with the butanol moiety. One common approach involves the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, which is then subjected to further functionalization.

In a groundbreaking study published in *Angewandte Chemie* in 2023, researchers developed a novel one-pot synthesis method for this compound using microwave-assisted chemistry. This method not only simplifies the synthesis process but also significantly reduces reaction time and enhances yield compared to traditional methods.

Applications in Pharmacology

The unique combination of aromaticity and hydroxyl functionality makes 2-methyl-4-(1H-pyrazol-1-Yl)Butan-oL an attractive candidate for drug development. Recent research has focused on its potential as a lead compound for designing novel pharmaceutical agents targeting various diseases.

In 2023, a team of researchers from Stanford University reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Another study conducted at Cambridge University demonstrated its potential as an anticancer agent by selectively targeting cancer cells while sparing healthy cells.

Moreover, cas no 1525587 48 7 has shown promise as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds—a critical requirement in modern drug development.

Structural Modifications and Performance Optimization

The versatility of cas no 1525587 48 7 lies in its ability to undergo various structural modifications to enhance its performance in different applications. For instance, researchers have explored substituent effects on the pyrazole ring to improve bioavailability or increase stability under physiological conditions.

A recent study published in *Nature Communications* investigated how substituents on the pyrazole ring influence its interaction with biological membranes. The findings revealed that certain substituents significantly enhance membrane permeability, making these derivatives more suitable for drug delivery applications.

Furthermore, advancements in computational chemistry have enabled researchers to predict optimal substituents for desired properties using molecular modeling techniques. This approach has greatly accelerated drug discovery efforts involving cas no 1525587 48 7, reducing reliance on trial-and-error experimentation.

Conclusion

In conclusion

1525587-48-7 (2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol) 関連製品

- 1804274-19-8(1-Bromo-1-(2-chloro-4-nitrophenyl)propan-2-one)

- 2639457-82-0(methyl 6-(3-aminophenyl)sulfanylhexanoate)

- 2137838-97-0((5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine)

- 1189648-99-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide)

- 2097966-07-7(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid)

- 1343771-56-1(2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1517811-82-3(2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine)

- 1504984-42-2(3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)

- 2228345-53-5(methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate)

- 2227813-88-7(rac-3-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylpyridin-2-amine)